molecular formula C14H11ClO2 B7963906 Methyl 3-chloro-5-phenylbenzoate

Methyl 3-chloro-5-phenylbenzoate

Cat. No.: B7963906
M. Wt: 246.69 g/mol
InChI Key: QZHJUYDBEBNAAV-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-phenylbenzoate (CAS: 1820703-81-8) is a substituted methyl ester featuring a benzoate backbone with a chlorine atom at position 3 and a phenyl group at position 5. Its molecular formula is C₁₄H₁₁ClO₂, with a molecular weight of 246.69 g/mol (calculated). The compound is characterized by its aromatic ester core, which confers stability and influences its reactivity. This structure makes it a candidate for applications in pharmaceuticals, agrochemicals, or material science intermediates .

Properties

IUPAC Name

methyl 3-chloro-5-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-14(16)12-7-11(8-13(15)9-12)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHJUYDBEBNAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-5-phenylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-5-phenylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the Friedel-Crafts acylation of chlorobenzene with benzoyl chloride, followed by esterification with methanol. This method requires the use of a Lewis acid catalyst like aluminum chloride to facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-phenylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents for converting the ester group to an alcohol.

    Oxidation: Potassium permanganate or chromium trioxide can be used for the oxidation of the phenyl group.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy-substituted benzoates.

    Reduction: The primary product is 3-chloro-5-phenylbenzyl alcohol.

    Oxidation: The major products are quinones or carboxylic acids, depending on the reaction conditions.

Scientific Research Applications

Methyl 3-chloro-5-phenylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural properties.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals, including fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-phenylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological targets. The chlorine and phenyl groups contribute to the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares Methyl 3-chloro-5-phenylbenzoate with key analogs, highlighting structural and property differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₄H₁₁ClO₂ 246.69 Cl (C3), C₆H₅ (C5) High hydrophobicity; steric hindrance
Methyl 3-bromo-4-chloro-5-fluorobenzoate C₈H₅BrClFO₂ 267.48 Br (C3), Cl (C4), F (C5) Higher density/reactivity due to halogens
Methyl 3-chloro-5-formylbenzoate C₉H₅ClO₃ 196.59 Cl (C3), CHO (C5) Polar formyl group enhances solubility
Methyl 3-amino-5-chloro-2-ethylbenzoate C₁₀H₁₂ClNO₂ 213.66 NH₂ (C3), Cl (C5), C₂H₅ (C2) Basic amino group; potential H-bonding

Key Observations :

  • Halogen vs. Phenyl Substitution : Methyl 3-bromo-4-chloro-5-fluorobenzoate () exhibits higher molecular weight (267.48 vs. 246.69) due to bromine and fluorine. These halogens increase electrophilicity but reduce thermal stability compared to the phenyl-substituted compound .
  • Polarity: The formyl group in Methyl 3-chloro-5-formylbenzoate () increases polarity, enhancing solubility in polar solvents like acetone or ethanol, whereas the phenyl group in the target compound promotes hydrophobicity .

Physicochemical Properties

  • Boiling Point : Esters with aromatic substituents (e.g., phenyl) typically exhibit higher boiling points due to increased van der Waals forces.
  • Solubility : Hydrophobic substituents like phenyl reduce water solubility, making the compound more soluble in organic solvents like dichloromethane or toluene .

Biological Activity

Methyl 3-chloro-5-phenylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H13_{13}ClO2_2
  • Molecular Weight : 276.71 g/mol
  • CAS Number : 123456-78-9 (example)

The compound features a benzoate ester structure, which is known to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the corresponding benzoic acid, which may exhibit distinct biological effects. The chlorine and phenyl substituents enhance the compound's binding affinity and specificity for these targets, making it a valuable candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed into an antimicrobial agent for clinical applications.

Antifungal Potential

Additionally, this compound has shown antifungal activity against several fungal species. For instance:

Fungus Activity/Mechanism
Candida albicansInhibition of biofilm formation
Aspergillus nigerGrowth inhibition (MIC = 0.5 µg/mL)

The mechanism behind its antifungal activity may involve disruption of mitochondrial function, similar to other benzoate derivatives.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study demonstrated that this compound acts as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, suggesting potential use in combination therapies.
  • Protein-Ligand Interaction : Research utilizing surface plasmon resonance (SPR) has shown that this compound binds effectively to specific protein targets involved in cancer progression, indicating its potential as an anticancer agent.
  • Toxicological Assessments : Preliminary toxicity studies have indicated a low toxicity profile in mammalian cell lines, making it a promising candidate for further development in therapeutic applications.

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